![molecular formula C6H10Cl2O2 B14323191 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal CAS No. 108555-07-3](/img/structure/B14323191.png)
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal is an organic compound with the molecular formula C6H10Cl2O2. It is a chlorinated aldehyde and is known for its reactivity and versatility in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal typically involves the chlorination of 3-[(propan-2-yl)oxy]propanal. One common method is the reaction of 3-[(propan-2-yl)oxy]propanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dichloro-3-[(propan-2-yl)oxy]propanoic acid.
Reduction: 2,2-Dichloro-3-[(propan-2-yl)oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-[(propan-2-yl)oxy]propanal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species. The chlorine atoms can also participate in substitution reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloropropane: Similar in structure but lacks the aldehyde group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of an aldehyde.
2,2-Dichloroethanol: Contains an alcohol group instead of an aldehyde.
Uniqueness
2,2-Dichloro-3-[(propan-2-yl)oxy]propanal is unique due to the presence of both chlorine atoms and an aldehyde group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
108555-07-3 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
2,2-dichloro-3-propan-2-yloxypropanal |
InChI |
InChI=1S/C6H10Cl2O2/c1-5(2)10-4-6(7,8)3-9/h3,5H,4H2,1-2H3 |
InChI Key |
PFJMUIMDHNEIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
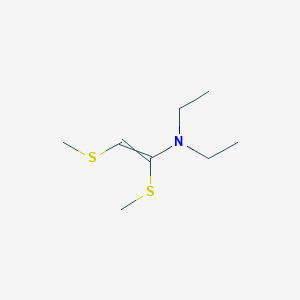

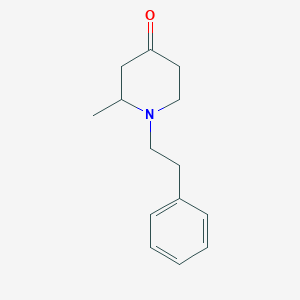

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

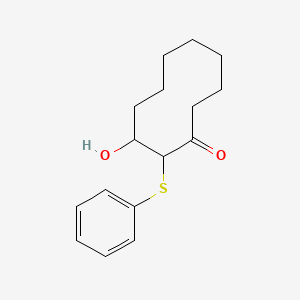
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
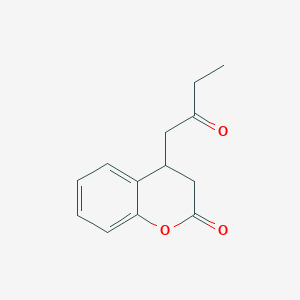
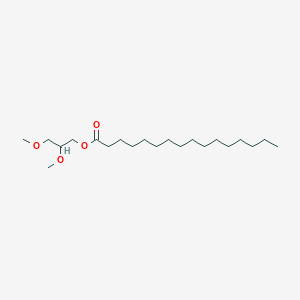
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
